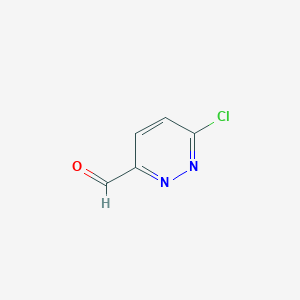

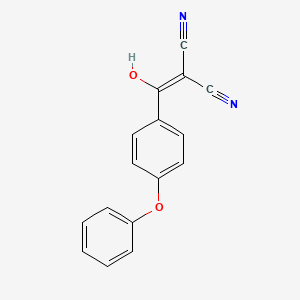

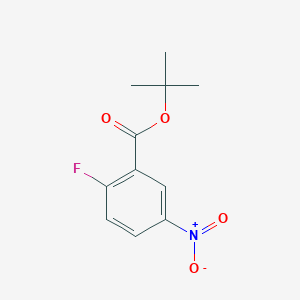

![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound . It is related to the compound “6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one”, which has a molecular weight of 281.15 .

Synthesis Analysis

The synthesis of similar spiro[indoline-3,4’-piperidine] derivatives has been reported in the literature . One method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . Another method involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation .

Molecular Structure Analysis

The molecular structure of “6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one”, a related compound, is given by the InChI code 1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) .

Scientific Research Applications

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Application Summary : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

- Methods of Application : The synthesis of these compounds has been an active research field of organic chemistry for well over a century . The spiroindole and spirooxindoles are divided by the type and ring size of the spirocycle that is fused to indole or oxindole .

- Results or Outcomes : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Inhibition of Cholinesterase Receptors

- Application Summary : The benzyl-piperidine group, which is similar to the structure of your compound, is often necessary for the successful inhibition of cholinesterase receptors .

- Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .

- Results or Outcomes : This interaction leads to the inhibition of cholinesterase receptors, which can have significant implications in the treatment of diseases like Alzheimer’s .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Medicinal Applications of Heterocyclic Compounds

- Application Summary : Heterocyclic compounds, such as those containing a spiro[indoline-3,4’-piperidine] scaffold, are present in more than 85% of all physiologically active chemical compounds .

- Methods of Application : These compounds are often synthesized and then tested for their biological activity .

- Results or Outcomes : Many of these compounds have shown significant bioactivity and are used in the treatment of various diseases .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Future Directions

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

properties

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

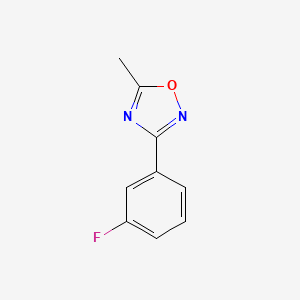

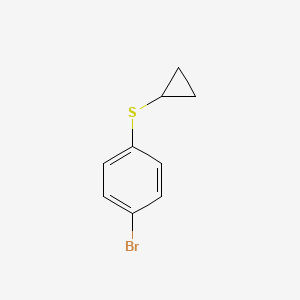

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

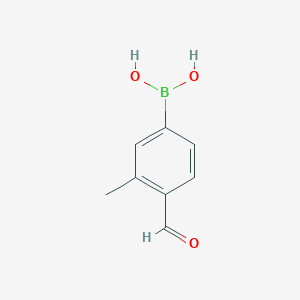

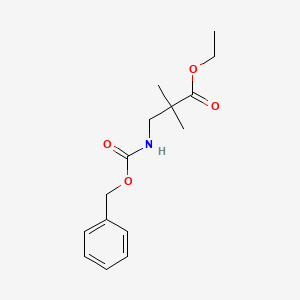

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

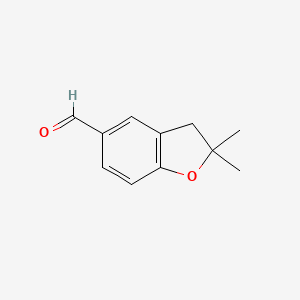

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

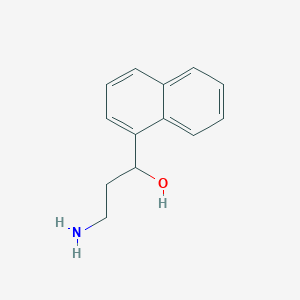

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)